

Standard Operating Procedure for T-2000: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

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|----------------------|----------|-----------|
| Compound Name: | T-2000 | |
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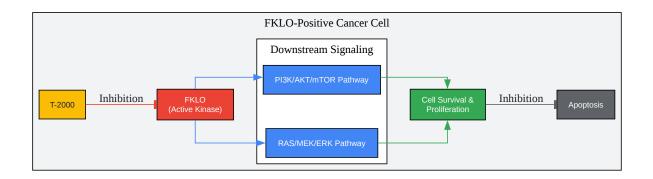
Introduction to T-2000

T-2000 is an investigational small molecule inhibitor targeting the aberrant kinase activity of the Fusion Kinase-Like Oncoprotein (FKLO). FKLO is a constitutively active tyrosine kinase resulting from a chromosomal translocation, t(X;Y)(p11.2;q11.2), which drives oncogenesis in a subset of solid tumors. **T-2000** demonstrates high potency and selectivity for the FKLO ATP-binding pocket, leading to the inhibition of downstream pro-survival signaling pathways and induction of apoptosis in FKLO-positive cancer cells.

Mechanism of Action

T-2000 competitively binds to the ATP-binding site of the FKLO kinase domain. This prevents the phosphorylation of downstream effector proteins, thereby inhibiting the activation of critical signaling cascades, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways. The blockade of these pathways culminates in cell cycle arrest and programmed cell death.





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Caption: Mechanism of action of T-2000 in FKLO-positive cancer cells.

Quantitative Data Summary

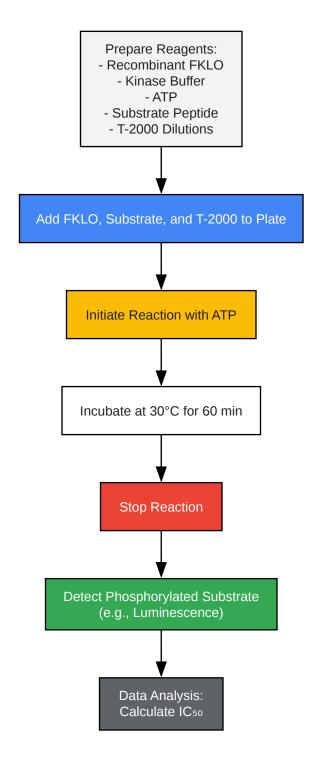
| Parameter | Value | Assay |
|-------------------------|---------|----------------------------------|
| IC50 (FKLO Kinase) | 5 nM | In vitro Kinase Assay |
| IC50 (Cell Viability) | 50 nM | CellTiter-Glo® |
| Binding Affinity (KD) | 1.2 nM | Isothermal Titration Calorimetry |
| Plasma Half-life (t1/2) | 8 hours | Murine Pharmacokinetic Study |

Experimental ProtocolsIn Vitro Kinase Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC_{50}) of **T-2000** against the FKLO kinase.

Workflow:





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Caption: Workflow for the in vitro FKLO kinase inhibition assay.

Methodology:

• Prepare a serial dilution of **T-2000** in DMSO.



- In a 384-well plate, add 5 μL of each **T-2000** dilution.
- Add 10 μL of recombinant FKLO enzyme (2.5 ng/μL) in kinase buffer.
- Add 10 μL of substrate peptide (e.g., poly-Glu-Tyr, 0.2 μg/μL).
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 25 μ L of ATP (10 μ M) in kinase buffer.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 50 μL of a kinase detection reagent (e.g., ADP-Glo™).
- Measure the luminescence signal using a plate reader.
- Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This protocol describes the measurement of cell viability in FKLO-positive cancer cell lines treated with **T-2000**.

Methodology:

- Seed FKLO-positive cells (e.g., TC-71) in a 96-well plate at a density of 5,000 cells/well.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of T-2000 for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.



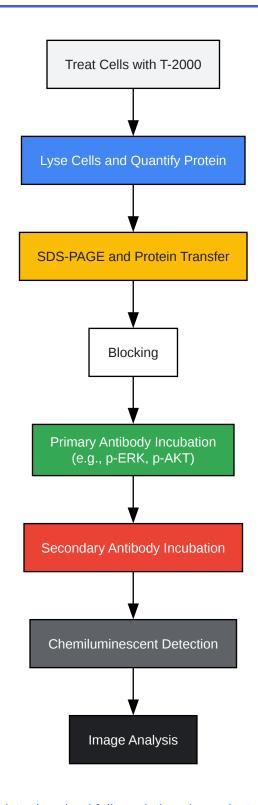
- Record luminescence with a plate reader.
- Determine the IC₅₀ value from the dose-response curve.

Western Blot Analysis of Pathway Inhibition

This protocol details the procedure to assess the inhibition of downstream signaling pathways by **T-2000**.

Workflow:





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Caption: Workflow for Western blot analysis of **T-2000** target engagement.

Methodology:



- Plate FKLO-positive cells and allow them to attach.
- Treat cells with varying concentrations of T-2000 for 2-4 hours.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate 20-30 μg of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against phosphorylated and total ERK, AKT, and FKLO overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To cite this document: BenchChem. [Standard Operating Procedure for T-2000: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682866#developing-a-standard-operating-procedure-for-t-2000]

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